
Callyspongenol C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Callyspongenol C is a natural product found in Callyspongia with data available.
Aplicaciones Científicas De Investigación
Cytotoxic Properties
Callyspongenol C, derived from marine sponges like Callyspongia species, has shown potential in cytotoxicity studies. Youssef, Van Soest, and Fusetani (2003) identified callyspongenols A-C as C(22)-polyacetylenic alcohols exhibiting moderate cytotoxicity against P388 and HeLa cells, indicating potential anti-cancer properties (Youssef, Van Soest, & Fusetani, 2003). Additionally, the Red Sea sponge Callyspongia fistularis produces Callyspongamide A, a cytotoxic polyacetylenic amide, representing a new class of secondary metabolites within the Callyspongiidae family, as reported by the same authors in a separate study (Youssef, Van Soest, & Fusetani, 2003).
Anti-Tubercular Activity
Compounds related to Callyspongenol C have shown promising anti-tubercular properties. Daletos et al. (2015) discovered cyclic peptides from Callyspongia aerizusa, named callyaerins, displaying potent anti-TB activity, highlighting the potential of these compounds in treating tuberculosis (Daletos et al., 2015).
Apoptosis-Inducing Effects in Cancer Cells
Hadisaputri et al. (2021) studied Callyspongia aerizusa, finding compounds that induced apoptotic cell death in human lung carcinoma cells via caspase cascade activation. This study highlights the potential of Callyspongia-derived compounds for anticancer therapy (Hadisaputri et al., 2021).
Inhibition of Matrix Metalloproteinase
Callysponginol sulfate A isolated from Callyspongia truncata inhibits membrane type 1 matrix metalloproteinase (MT1-MMP), as reported by Fujita et al. (2003). This suggests a potential role in regulating processes such as tissue remodeling and cancer metastasis (Fujita et al., 2003).
Autophagy-Dependent Cell Death in Cancer Therapy
Lee et al. (2021) demonstrated that callyspongiolide, a marine macrolide, induces autophagy-dependent cell death in cancer cells by causing mitochondrial dysfunction. This opens up possibilities for its use in cancer treatment strategies (Lee et al., 2021).
Propiedades
Fórmula molecular |
C22H24O |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(4Z,13Z,19Z)-docosa-4,13,19-trien-2,9,11,21-tetrayn-1-ol |
InChI |
InChI=1S/C22H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h1,3-4,9-10,18-19,23H,5-8,15-17,22H2/b4-3-,10-9-,19-18- |
Clave InChI |
XCLAUSBLXUZFRL-FNASMSCBSA-N |
SMILES isomérico |
C#C/C=C\CCCC/C=C\C#CC#CCCC/C=C\C#CCO |
SMILES canónico |
C#CC=CCCCCC=CC#CC#CCCCC=CC#CCO |
Sinónimos |
callyspongenol C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



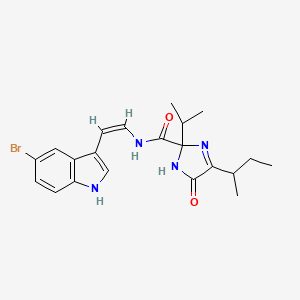
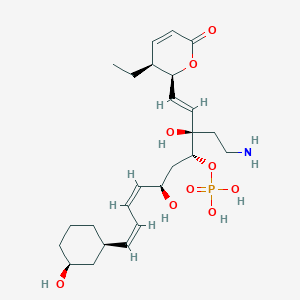
![2-[(3S)-3-hydroxypiperidin-1-yl]ethyl 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B1249337.png)
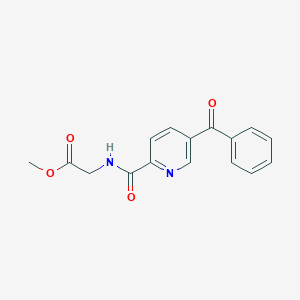
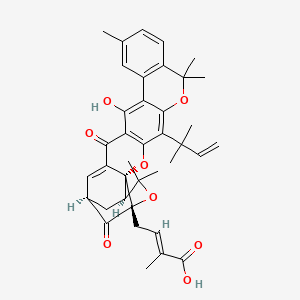
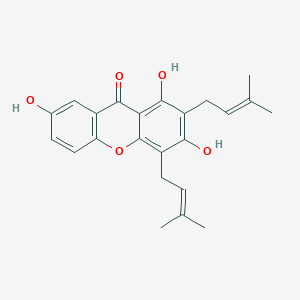

![1-[2,2-Dimethylpropanoyloxymethoxy(hydroxy)phosphoryl]-4-(3-phenoxyphenyl)butane-1-sulfonic acid](/img/structure/B1249346.png)
![[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B1249347.png)


![digitoxigenin 3-O-[beta-D-glucosyl-(1->4)-alpha-L-acofrioside]](/img/structure/B1249351.png)

![Methyl 2-[(succinimidooxy)carbonyl]benzoate](/img/structure/B1249353.png)